Purvalanola -

Purvalanola

Catalog Number: EVT-1554080
CAS Number:
Molecular Formula: C19H25ClN6O
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[[6-(3-chloroanilino)-9-propan-2-yl-2-purinyl]amino]-3-methyl-1-butanol is a member of 6-aminopurines.
Source and Classification

Purvalanol A is synthesized through organic chemical processes, often starting from simpler purine derivatives. It is classified under small molecule inhibitors aimed at targeting specific proteins involved in cell cycle regulation. Its chemical structure can be represented by the molecular formula C₁₂H₁₅N₅O, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity.

Synthesis Analysis

The synthesis of Purvalanol A typically involves multi-step organic reactions. One common method includes:

  • Starting Materials: The synthesis begins with purine derivatives.
  • Reagents: Various reagents are employed to facilitate reactions, including catalysts and solvents.
  • Microwave-Assisted Techniques: Recent advancements have introduced microwave-assisted synthesis methods to optimize reaction conditions and improve yields. This technique allows for more efficient energy use and can significantly reduce reaction times compared to traditional methods.

Technical Details

The synthesis process may involve the following steps:

  1. Formation of Intermediate Compounds: Initial reactions produce intermediates that are crucial for the final product.
  2. Purification: After synthesis, compounds are purified using techniques such as chromatography to isolate Purvalanol A from by-products.
  3. Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.
Molecular Structure Analysis

Purvalanol A features a complex molecular structure that plays a significant role in its function as a kinase inhibitor. The key aspects include:

  • Molecular Formula: C₁₂H₁₅N₅O
  • Molecular Weight: Approximately 229.28 g/mol
  • Structural Characteristics: The compound contains a purine base structure with an amino group that is critical for its interaction with cyclin-dependent kinases.

Data on Molecular Structure

The three-dimensional arrangement of atoms in Purvalanol A allows it to effectively bind to the ATP-binding pocket of cyclin-dependent kinases, which is essential for inhibiting their activity and disrupting cell cycle progression.

Chemical Reactions Analysis

Purvalanol A undergoes several chemical reactions that are pivotal for its biological activity:

  1. Inhibition of Cyclin-Dependent Kinases: By binding to the ATP-binding site, Purvalanol A prevents ATP from binding, thus inhibiting kinase activity.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells by activating caspases and inducing endoplasmic reticulum stress.
  3. Synergistic Effects with Other Drugs: When used in combination with drugs like taxol, Purvalanol A enhances their cytotoxic effects by inhibiting oncoproteins involved in cell cycle regulation.

Technical Details of Reactions

The interactions between Purvalanol A and cyclin-dependent kinases lead to downstream effects on various signaling pathways associated with cell cycle regulation and apoptosis induction.

Mechanism of Action

Purvalanol A exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinases, particularly Cdc2. The mechanism involves:

  • Binding to Kinases: The compound binds competitively at the ATP-binding site of cyclin-dependent kinases.
  • Disruption of Phosphorylation Processes: This binding inhibits the phosphorylation of key regulatory proteins necessary for cell cycle progression, leading to cell cycle arrest in the G1 and G2 phases.
  • Induction of Apoptosis: The inhibition also promotes apoptotic processes through mechanisms involving reactive oxygen species and activation of specific signaling pathways like p38 MAPK.

Data Supporting Mechanism

Research has demonstrated that Purvalanol A can significantly enhance apoptosis in various cancer types, including ovarian and gastric cancers, by modulating critical signaling pathways involved in survival and proliferation.

Physical and Chemical Properties Analysis

Purvalanol A possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture.

Relevant Data or Analyses

The compound's stability and solubility characteristics make it suitable for various laboratory applications, particularly in drug formulation studies.

Applications

Purvalanol A is primarily researched for its potential applications in cancer therapy due to its ability to inhibit key cell cycle regulators. Its applications include:

  • Cancer Treatment: Used as a chemotherapeutic agent due to its pro-apoptotic effects on cancer cells.
  • Combination Therapy: Demonstrated synergistic effects when combined with other chemotherapeutic agents like taxol and cisplatin, enhancing their efficacy against resistant cancer cells.
  • Research Tool: Serves as a valuable tool in studying cell cycle regulation and apoptosis mechanisms in cancer biology.
Introduction to Purvalanol A: Pharmacological Profile and Historical Context

Chemical Structure and Molecular Properties of Purvalanol A

Purvalanol A (chemical name: (2R)-2-[[6-[(3-Chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol; Synonyms: NG-60) is a synthetic purine derivative with the molecular formula C₁₉H₂₅ClN₆O and a molecular weight of 388.89 g/mol [5] [6] [9]. The compound features a chiral center at the C2 position of its 3-methyl-1-butanol side chain, imparting stereospecificity to its biological activity. Its structure integrates three critical pharmacophoric elements: a 6-anilino substituent (with meta-chlorine enhancing target affinity), a 9-isopropyl purine core, and a 2-aminobutanol group that enables critical hydrogen bonding with kinase targets [9] [10].

The molecule exhibits moderate solubility in polar organic solvents (60 mg/mL in DMSO; 10-13 mg/mL in ethanol) but is insoluble in aqueous solutions, a characteristic that influences its formulation for biological studies [6] [10]. Purvalanol A demonstrates stability at +4°C for storage, though its sensitivity to light and humidity necessitates protective handling [6]. Its LogP value (calculated at ~2.8) suggests moderate lipophilicity, contributing to cell permeability as evidenced by cellular efficacy studies in multiple cancer models [5] [10].

Table 1: Fundamental Chemical and Physical Properties of Purvalanol A

PropertyValue/Description
Molecular FormulaC₁₉H₂₅ClN₆O
Molecular Weight388.89 g/mol
CAS Registry Number212844-53-6
AppearanceLight yellow to yellow solid
Solubility in DMSO≥ 50 mg/mL (128.57 mM)
Solubility in Ethanol10 mg/mL (25.71 mM)
Aqueous SolubilityInsoluble
Storage Conditions+4°C (short-term); -20°C (long-term)
StereochemistryChiral (R-configuration at C2)

Historical Development as a Cyclin-Dependent Kinase (CDK) Inhibitor

Purvalanol A emerged in the late 1990s from rational drug design efforts targeting cell cycle regulators. It was developed through systematic optimization of the purine scaffold derived from olomoucine, a natural product CDK inhibitor isolated from plant-derived radish cotyledons [2] [3]. Researchers utilized combinatorial chemistry approaches to synthesize and screen a library of 2,6,9-trisubstituted purines, leading to the identification of Purvalanol A as a potent second-generation inhibitor with significantly enhanced kinase selectivity and cellular potency compared to its predecessor, roscovitine [2] [7].

This development coincided with a critical period in cell cycle research when CDKs were being validated as oncology targets. Purvalanol A became a pivotal tool compound for dissecting CDK functions due to its in vitro potency (IC₅₀ ~4-75 nM against CDK1/2/5) and ability to reversibly arrest synchronized cells in G₁ and G₂ phases [6] [8]. Its historical significance lies in demonstrating that ATP-competitive inhibitors could achieve kinase selectivity despite the conserved nature of the ATP-binding pocket – challenging prior assumptions in kinase pharmacology [2] [7]. While not clinically developed itself, Purvalanol A served as a structural blueprint for subsequent CDK inhibitors, including those targeting specific CDK isoforms like CDK4/6 [7].

Key Molecular Targets: CDK1, CDK2, CDK4, and Related Cyclins

Purvalanol A functions primarily as a pan-CDK inhibitor with nanomolar affinity for multiple cyclin-dependent kinases. Its highest potency is observed against CDK1/cyclin B complexes (IC₅₀ = 4 nM), followed by CDK2/cyclin E (IC₅₀ = 35 nM), CDK2/cyclin A (IC₅₀ = 70 nM), and CDK5/p35 (IC₅₀ = 75 nM) [5] [9] [10]. It exhibits weaker inhibition against CDK4/cyclin D1 (IC₅₀ = 850 nM) and minimal activity against non-CDK kinases like ERK1 (IC₅₀ = 9,000 nM), demonstrating relative selectivity within the kinome [5] [9].

Mechanistically, Purvalanol A competes with ATP for binding in the catalytic cleft of CDKs, forming hydrogen bonds with key residues (e.g., Leu83 in CDK2) and hydrophobic interactions with the gatekeeper region [3] [7]. This binding disrupts phosphorylation of retinoblastoma protein (Rb) by CDK4/cyclin D complexes, preventing E2F release and G₁/S transition. Similarly, it inhibits CDK1/cyclin B-mediated phosphorylation events required for G₂/M progression [7] [10].

Notably, Purvalanol A also inhibits c-Src tyrosine kinase (IC₅₀ ~400 nM), an off-target effect that contributes to its anti-proliferative activity in Src-transformed cells and colon cancer models (HT29, SW480) [4]. This multi-target profile enables dual suppression of cell cycle progression and oncogenic signaling – a feature exploited in combinatorial approaches against viral oncoproteins like HTLV-1 Tax [8].

Table 2: Kinase Inhibition Profile of Purvalanol A

Target Kinase ComplexIC₅₀ (nM)Cyclin PartnerBiological Consequence
CDK14Cyclin BG₂/M arrest; mitotic block
CDK235Cyclin EG₁/S arrest; Rb hypophosphorylation
CDK270Cyclin AS phase arrest; DNA synthesis block
CDK575p35Neuronal differentiation modulation
CDK4850Cyclin D1Partial G₁ arrest; reduced Rb phosphorylation
c-Src~400N/AReduced transformation; anchorage-independent growth suppression

Properties

Product Name

Purvalanola

IUPAC Name

2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol

Molecular Formula

C19H25ClN6O

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)

InChI Key

PMXCMJLOPOFPBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.